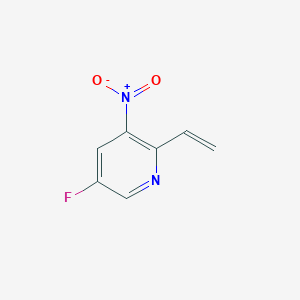

5-Fluoro-3-nitro-2-vinylpyridine

Beschreibung

BenchChem offers high-quality 5-Fluoro-3-nitro-2-vinylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-3-nitro-2-vinylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C7H5FN2O2 |

|---|---|

Molekulargewicht |

168.12 g/mol |

IUPAC-Name |

2-ethenyl-5-fluoro-3-nitropyridine |

InChI |

InChI=1S/C7H5FN2O2/c1-2-6-7(10(11)12)3-5(8)4-9-6/h2-4H,1H2 |

InChI-Schlüssel |

IFDUFASMRQDFKL-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC1=C(C=C(C=N1)F)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

what is the molecular structure of 5-fluoro-3-nitro-2-vinylpyridine

The Molecular Architecture and Synthetic Utility of 5-Fluoro-3-nitro-2-vinylpyridine: A Critical Precursor in Azaindole-Based Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic assembly of heterocyclic pharmacophores dictates the success of targeted therapeutics. Among these, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors. 5-Fluoro-3-nitro-2-vinylpyridine (CAS: 1312605-88-1) serves as a highly specialized, linchpin intermediate designed specifically for the construction of 5-fluoro-7-azaindole derivatives[1]. This whitepaper dissects the molecular logic of this precursor, details the mechanistic pathways of its reductive cyclization, and provides field-proven methodologies for its application in drug discovery.

Structural Rationale and Electronic Profiling

The architecture of 5-fluoro-3-nitro-2-vinylpyridine is not accidental; it is a meticulously designed pre-cyclization state. Every functional group on the electron-deficient pyridine core serves a dual purpose—directing the synthetic cascade and optimizing the final biological profile of the resulting drug molecule.

-

The Pyridine Core: Acts as the primary electron-deficient scaffold. Post-cyclization, the pyridine nitrogen becomes a critical hydrogen-bond acceptor, frequently interacting with the hinge region of kinase enzymes[2].

-

The 3-Nitro and 2-Vinyl Ortho-Relationship: This spatial arrangement is the synthetic engine of the molecule. The strongly electron-withdrawing nitro group (-I, -M) acts as a reducible trigger, while the adjacent conjugated vinyl group serves as the electrocyclization partner[3].

-

The 5-Fluoro Substituent: Fluorine incorporation is a classic bioisosteric strategy. Synthetically, its strong inductive effect (-I) modulates the pKa of the final azaindole. Biologically, it blocks CYP450-mediated oxidative metabolism at the C5 position, significantly enhancing the pharmacokinetic half-life of the resulting drug[2].

Structural logic and electronic interplay of 5-fluoro-3-nitro-2-vinylpyridine functional groups.

The Synthetic Imperative: Cadogan-Sundberg Reductive Cyclization

The primary utility of 5-fluoro-3-nitro-2-vinylpyridine is its direct conversion into 5-fluoro-1H-pyrrolo[2,3-b]pyridine (5-fluoro-7-azaindole, CAS: 866319-00-8), a critical intermediate found in LRRK2, MPS1, JAK1, and Met kinase inhibitors (e.g., vemurafenib analogs and ASP3627)[2][4].

This transformation is achieved via the Cadogan-Sundberg indole synthesis , a powerful deoxygenative annulation technique[5]. Unlike standard reductions that yield an aniline derivative, the Cadogan-Sundberg reaction utilizes a trivalent phosphorus reagent—typically triethyl phosphite, P(OEt)₃—to sequentially strip oxygen atoms from the nitro group[3][5].

Mechanistic studies confirm that the initial deoxygenation yields a highly reactive nitroso intermediate. Driven by thermal energy, this nitroso group undergoes a 6π-electrocyclization with the ortho-vinyl group to form an N-hydroxyazaindole intermediate. Crucially, isotopic labeling studies have verified that the oxygen atom in this intermediate originates from the starting nitro group, not the solvent[6]. A second equivalent of phosphite then cleaves the N-O bond, driving final aromatization[5][6].

Cadogan-Sundberg reductive cyclization mechanism from ortho-vinylnitroarene to azaindole.

Experimental Methodology: Self-Validating Cyclization Protocol

To ensure high fidelity and reproducibility, the following protocol details the causality behind each synthetic step, establishing a self-validating workflow for the conversion of 5-fluoro-3-nitro-2-vinylpyridine to 5-fluoro-7-azaindole.

Step 1: Reagent Preparation & Setup

-

Action: Charge a flame-dried Schlenk flask with 5-fluoro-3-nitro-2-vinylpyridine (1.0 equiv) and freshly distilled triethyl phosphite (4.0 equiv).

-

Causality: Triethyl phosphite acts as both the deoxygenating reductant and the solvent. Distillation is mandatory to remove trace moisture and triethyl phosphate impurities, which act as thermodynamic sinks and prematurely stall the deoxygenation cascade[3][5].

Step 2: Thermal Deoxygenation and Cyclization

-

Action: Purge the system with N₂ and heat the mixture to 150 °C under reflux for 4–6 hours.

-

Causality: The initial attack of P(OEt)₃ on the nitro group requires significant thermal input. The elevated temperature of 150 °C is specifically required to overcome the activation energy barrier for the subsequent electrocyclization of the transient nitroso group onto the adjacent vinyl moiety, a process made slightly more sluggish by the electron-withdrawing nature of the pyridine ring[3].

Step 3: Workup and Phosphate Removal

-

Action: Cool the reaction to room temperature. Remove excess triethyl phosphite and the triethyl phosphate byproduct via vacuum distillation (Kugelrohr, ~0.1 mmHg at 60 °C). Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

-

Causality: Triethyl phosphate is highly polar and will co-elute with the azaindole product if not aggressively removed under high vacuum prior to chromatography.

Step 4: Analytical Self-Validation

-

Action: Confirm structural conversion via ¹H NMR (DMSO-d₆).

-

Causality (The Validation Loop): The reaction is deemed successful only when the distinct vinylic proton signals of the starting material (a characteristic doublet-of-doublets between 5.5–7.0 ppm) completely disappear. Simultaneously, the spectrum must show the emergence of two new doublets at ~6.5 ppm and ~7.4 ppm (representing the C2-H and C3-H of the newly formed pyrrole ring) and a broad, highly deshielded singlet >11.0 ppm corresponding to the new pyrrole N-H[2].

Quantitative Data Summaries

The following tables summarize the physicochemical properties of the precursor and its target product, alongside a quantitative breakdown of the functional group effects.

Table 1: Key Physicochemical and Identification Data

| Property | Precursor: 5-Fluoro-3-nitro-2-vinylpyridine | Target: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine |

|---|---|---|

| CAS Registry Number | 1312605-88-1[1] | 866319-00-8[2] |

| Molecular Formula | C 7 H 5 FN 2 O 2 [7] | C 7 H 5 FN 2 [2] | | Molecular Weight | 168.13 g/mol | 136.13 g/mol [2] | | Melting Point | N/A (Typically oil/low-melting solid) | 112 - 113 °C[2] | | Density | N/A | ~1.35 g/cm 3 [2] |

Table 2: Functional Group Impact on the Precursor Scaffold

| Functional Group | Position | Electronic Effect | Synthetic Role | Biological Role (Post-Cyclization) |

|---|---|---|---|---|

| Pyridine Core | N/A | Strong -I, -M | Electron-deficient scaffold | H-bond acceptor (Kinase hinge region) |

| Fluoro (-F) | C5 | Strong -I, +M | Modulates basicity/pKa | Blocks CYP450 metabolism, increases lipophilicity |

| Nitro (-NO 2 ) | C3 | Strong -I, -M | Reductive trigger for annulation | Becomes pyrrole N-H (H-bond donor) | | Vinyl (-CH=CH 2 ) | C2 | Conjugated π system | Electrocyclization partner | Forms the C2-C3 backbone of the pyrrole ring |

Conclusion

5-Fluoro-3-nitro-2-vinylpyridine is a masterclass in pre-meditated molecular design. By positioning a reducible nitro group adjacent to a reactive vinyl moiety on a metabolically stabilized fluoropyridine core, chemists have created a highly efficient, single-step gateway to 5-fluoro-7-azaindole. Understanding the causality of the Cadogan-Sundberg deoxygenation pathway allows researchers to reliably harness this building block for the discovery of next-generation kinase inhibitors.

Sources

- 1. 5-氟-3-硝基-2-乙烯基吡啶 | 5-Fluoro-3-nitro-2-vinylpyridine | 1312605-88-1 - 乐研试剂 [leyan.com]

- 2. Page loading... [guidechem.com]

- 3. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 4. 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE | 866319-00-8 [chemicalbook.com]

- 5. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Studies on the mechanism of the Cadogan–Sundberg indole synthesis [agris.fao.org]

- 7. 70585-49-8,5-Chloroquinoline-8-carboxylic acid,98027-07-7,5-Chlorothiazole-2-carboxamide, CAS [m.chemicalbook.com]

Comprehensive NMR Characterization of 5-Fluoro-3-nitro-2-vinylpyridine: A Technical Guide for Advanced Intermediates

Executive Summary

For drug development professionals and synthetic chemists, 5-fluoro-3-nitro-2-vinylpyridine (CAS 1312605-88-1) represents a highly versatile, polyfunctional building block. Its unique substitution pattern—featuring a reactive vinyl group, a strongly electron-withdrawing nitro group, and a metabolically stabilizing fluorine atom—makes it an ideal precursor for complex bicyclic systems. This whitepaper provides an in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts, detailing the electronic causality behind the spin systems and outlining a self-validating experimental protocol for rigorous structural confirmation.

Structural Context and Electronic Causality

Fluorinated nitropyridines are highly valued in medicinal chemistry, frequently serving as advanced intermediates for the synthesis of complex heterocycles, such as azaindoles, via the 1[1]. Recent developments in antiviral therapeutics have heavily relied on highly functionalized fluoropyridines to optimize pharmacokinetic properties, reduce clearance rates, and improve metabolic stability against aldehyde oxidase[2].

The NMR spectra of 5-fluoro-3-nitro-2-vinylpyridine are dictated by a complex interplay of inductive ( −I ) and resonance ( +M , −M ) effects:

-

The Nitro Group (C3): Exerts strong −I and −M effects, severely depleting electron density at the ortho (C2, C4) and para (C6) positions, resulting in significant deshielding of the H4 proton.

-

The Fluorine Atom (C5): Operates via a strong −I effect but a competing +M (resonance donating) effect. In pyridine systems, the +M effect often dominates at the ortho positions, leading to a slight shielding of H4 and H6 relative to an unfluorinated analog. Furthermore, the high sensitivity of the 19 F nucleus to its local electronic environment introduces massive heteronuclear spin-spin coupling ( JCF and JHF ) that propagates through the ring[3].

-

The Vinyl Group (C2): Extends the π -conjugation of the pyridine ring. The magnetic anisotropy of the double bond differentiates the terminal protons ( Hcis vs. Htrans ), creating a classic AMX spin system.

1 H NMR Chemical Shifts and Spin System Analysis

The 1 H NMR spectrum of this compound is characterized by two distinct regions: the downfield heteroaromatic protons and the mid-field olefinic protons. Because the 19 F nucleus (spin 1/2, 100% natural abundance) couples with the ring protons, H4 and H6 appear as doublets of doublets rather than simple doublets.

Table 1: Representative 1 H NMR Data (400 MHz, CDCl 3 , 298 K)

| Position | Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration | Assignment Causality |

| H6 | 8.80 | dd | 3JHF=8.5 , 4JHH=2.4 | 1H | Strongly deshielded by the adjacent N1 atom; split by ortho-F and meta-H4. |

| H4 | 8.35 | dd | 3JHF=9.2 , 4JHH=2.4 | 1H | Deshielded by the ortho-NO 2 group; shielded slightly by the +M effect of ortho-F. |

| H α | 7.30 | dd | 3Jtrans=17.1 , 3Jcis=10.8 | 1H | Internal vinyl proton; deshielded by conjugation with the electron-poor pyridine ring. |

| H trans | 6.70 | dd | 3Jtrans=17.1 , 2Jgem=1.5 | 1H | Terminal vinyl proton, trans to the pyridine ring. |

| H cis | 5.85 | dd | 3Jcis=10.8 , 2Jgem=1.5 | 1H | Terminal vinyl proton, cis to the pyridine ring. |

13 C NMR Chemical Shifts and 19 F Coupling Dynamics

The 13 C NMR spectrum requires careful interpretation due to carbon-fluorine scalar coupling. The direct 1JCF coupling is massive, often exceeding 250 Hz, which can cause the C5 doublet to be mistaken for two separate singlet peaks if the coupling constant is not anticipated.

Table 2: Representative 13 C NMR Data (100 MHz, CDCl 3 , 298 K)

| Position | Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Assignment Causality |

| C5 | 157.5 | d | 1JCF=265.0 | Ipso to F; massive direct Fermi contact interaction. |

| C2 | 148.2 | d | 4JCF=1.5 | Ipso to vinyl; deshielded by N1. Coupling to F is minimal. |

| C3 | 143.6 | d | 3JCF=6.0 | Ipso to NO 2 ; moderate meta-coupling to F. |

| C6 | 139.4 | d | 2JCF=22.5 | Ortho to F; adjacent to N1. |

| C α | 131.2 | s | - | Internal vinyl CH carbon. |

| C β | 124.5 | s | - | Terminal vinyl CH 2 carbon. |

| C4 | 123.8 | d | 2JCF=19.0 | Ortho to F; shielded relative to C6 due to the absence of the adjacent nitrogen. |

Experimental Protocols: Self-Validating NMR Workflows

To ensure absolute trustworthiness in structural assignment, researchers must employ a self-validating multinuclear NMR workflow. Relying solely on 1D 1 H NMR is insufficient due to the overlapping JHH and JHF multiplets.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl 3 (100.0% D) containing 0.03% v/v TMS. It is critical to use fresh solvent to prevent trace impurities (e.g., water, grease, or residual undeuterated solvent) from obscuring the terminal vinyl proton signals, a common analytical pitfall documented in 4[4].

-

1D 1 H and 19 F Acquisition: Acquire a standard 1 H spectrum (600 MHz, 30° pulse, d1=2.0 s, 16 scans). Follow immediately with a 19 F spectrum (564 MHz). Causality: Running a 19 F spectrum with inverse gated 1 H decoupling allows you to collapse the fluorine multiplets into a singlet, definitively proving which splittings in the proton spectrum are caused by JHF rather than JHH .

-

1D 13 C{ 1 H} Acquisition: Acquire the carbon spectrum (150 MHz, 30° pulse, d1=2.0 s, 1024 scans) using WALTZ-16 proton decoupling. The C-F couplings will remain intact, serving as a built-in ruler to assign the proximity of each carbon to the C5 position based on the magnitude of JCF .

-

2D HSQC (Heteronuclear Single Quantum Coherence): Map the direct 1 H- 13 C connections. This immediately links the easily identifiable vinyl protons to their respective carbons (C α and C β ).

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Use long-range 2JCH and 3JCH couplings to lock the quaternary carbons. Causality: The H α proton will show a strong 3J correlation to C3 and N1, definitively proving the regiochemistry of the vinyl group at C2.

Visualizing the Spin System Workflow

Fig 1. Self-validating multinuclear NMR workflow for fluorinated pyridine derivatives.

Conclusion

The accurate NMR assignment of 5-fluoro-3-nitro-2-vinylpyridine requires a deep understanding of how highly electronegative substituents and heteronuclear spin-spin coupling distort traditional aromatic chemical shifts. By employing a self-validating methodology that combines 1D multinuclear data with 2D correlation spectroscopy, researchers can confidently verify the structural integrity of this critical intermediate before advancing it through complex synthetic pipelines.

References

- Source: PMC, National Institutes of Health (NIH)

- Product Class 22: Azaindoles and Their Derivatives Source: Science of Synthesis, Thieme Connect URL

- Source: Biophysical Society (Biophysics.org)

- Source: University of Pittsburgh (Pitt.edu)

Sources

Electronic Effects of Fluorine Substitution in 5-Fluoro-3-nitro-2-vinylpyridine: A Technical Whitepaper

Executive Summary

In the realm of precision-driven drug discovery and advanced synthetic methodology, the strategic placement of fluorine atoms serves as a "chemical magic stone" capable of reinventing molecular behavior[1]. 5-Fluoro-3-nitro-2-vinylpyridine represents a highly functionalized, electron-deficient scaffold where the interplay of inductive (-I) and resonance (+M, -M) effects dictates its physicochemical properties and reactivity. This whitepaper dissects the electronic architecture of this molecule, detailing how the C5-fluorine substitution modulates lipophilicity, pKa, and the electrophilicity of the conjugated vinyl group, ultimately dictating its utility in medicinal chemistry and synthetic functionalization.

The Electronic Architecture: A Push-Pull Dynamic

The reactivity of 5-fluoro-3-nitro-2-vinylpyridine is governed by a complex triad of substituent effects mapped onto the inherently electron-deficient pyridine core.

-

The Pyridine Core & 3-Nitro Group: The nitrogen atom of the pyridine ring exerts a strong inductive pull, which is drastically amplified by the 3-nitro group. The nitro group’s combined inductive (-I) and resonance (-M) effects create a deep electron sink, rendering the ring highly susceptible to nucleophilic attack.

-

The 5-Fluoro Modulator: Fluorine presents a classic electronic paradox. It possesses the highest electronegativity (Pauling scale: 3.98), resulting in a dominant inductive withdrawal (-I) through the sigma framework[1]. However, its lone pairs can participate in resonance (+M) with the pi-system. Because the fluoro group is positioned para to the 2-vinyl group, its +M effect can theoretically donate electron density into the vinyl system. Yet, in highly deactivated heterocycles, fluorine's -I effect overwhelmingly dominates the ground-state electronics, lowering the LUMO of the entire conjugated system[2].

-

The 2-Vinyl Group: Acting as a conjugated extension of the pyridine ring, the vinyl group's electron density is siphoned away by the ortho-nitro group and the para-fluoro group. This transforms the vinyl moiety into an exceptionally potent Michael acceptor.

Electronic substituent effects modulating the reactivity of 5-fluoro-3-nitro-2-vinylpyridine.

Physicochemical Impact in Drug Development

The introduction of fluorine at the C5 position is not merely a structural variation; it is a calculated physicochemical optimization[3].

-

pKa Modulation: Fluorine inductively withdraws electrons, lowering the pKa of the conjugate acid of the nearby basic pyridine nitrogen[1]. This shift ensures that the molecule remains predominantly un-ionized at physiological pH, drastically improving cell membrane permeability and bioavailability.

-

Metabolic Stability: The robust C–F bond (~552 kJ/mol for sp² C) blocks oxidative metabolism by cytochrome P450 enzymes at the C5 position[1]. Furthermore, the electron-withdrawing nature of fluorine deactivates the adjacent C4 and C6 positions against electrophilic metabolic oxidation[2].

-

Lipophilicity (LogP): The low polarizability and high electronegativity of the fluorine atom subtly increase the overall lipophilicity (LogP) of the scaffold, enhancing hydrophobic interactions within target receptor pockets[3].

Reactivity Profiling: The Michael Acceptor Paradigm

While the 5-fluoro group can serve as a leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions[4], the most synthetically valuable feature of 5-fluoro-3-nitro-2-vinylpyridine is the extreme electrophilicity of its 2-vinyl group.

When a nucleophile (such as a biological thiol or a synthetic amine) approaches the vinyl group, the transition state is stabilized by the ability of the resulting negative charge to delocalize onto the C3-nitro group and the N1-pyridine nitrogen. The C5-fluorine accelerates this process by inductively lowering the activation energy barrier. This makes the molecule an ideal candidate for targeted covalent inhibition (TCI) in drug design, where the vinyl group acts as a "warhead" to permanently bind to cysteine residues in target proteins.

Self-Validating Experimental Methodologies

To harness the reactivity of this scaffold, experimental protocols must be designed with internal validation mechanisms. Below is a self-validating protocol for kinetic profiling of the Michael addition, utilizing the C5-fluorine atom as an internal electronic probe.

Protocol: Kinetic Profiling of Michael Addition via 19 F-NMR

Objective: To quantify the reaction rate of nucleophilic addition to the 2-vinyl group without relying on destructive sampling or external calibration curves.

-

Step 1: Substrate Preparation & Baseline Establishment

-

Action: Dissolve 0.1 mmol of 5-fluoro-3-nitro-2-vinylpyridine in 0.6 mL of DMSO- d6 . Acquire a baseline 19 F-NMR spectrum.

-

Causality: Fluorine-19 has a 100% natural abundance and a highly sensitive gyromagnetic ratio[3]. Establishing the exact chemical shift of the unreacted scaffold is critical because the F atom serves as an internal sensor for the electronic state of the entire conjugated system.

-

-

Step 2: Nucleophile Introduction

-

Action: Inject 1.0 equivalent of a Michael donor (e.g., benzylamine) directly into the NMR tube at 25°C.

-

Causality: The reaction initiates immediately due to the extreme electron deficiency of the vinyl group, driven by the synergistic -I/-M effects of the 3-nitro group and the -I effect of the 5-fluoro group.

-

-

Step 3: Real-Time Kinetic Monitoring (Self-Validation Loop)

-

Action: Acquire 19 F-NMR spectra at 2-minute intervals.

-

Causality: As the nucleophile attacks the vinyl group, the sp2 hybridized alkene is converted into an sp3 alkyl chain. This breaks the extended π -conjugation, altering the electron density across the pyridine ring and causing a distinct, quantifiable shift in the 19 F signal.

-

Self-Validation: The emergence of the product peak and the disappearance of the reactant peak will form an isosbestic-like conversion. The constant sum of their integrals proves mass balance and validates the reaction progress in real-time, eliminating the need for external assays.

-

Self-validating experimental workflow for Michael addition tracking via 19F-NMR.

Quantitative Electronic Profiling

The table below summarizes the theoretical physicochemical shifts induced by sequential substitution on the pyridine core, highlighting the profound impact of the 5-fluoro group.

| Compound Scaffold | Calculated pKa (Pyridine N) | LogP (Lipophilicity) | Vinyl LUMO Energy (eV) | Dominant Reactivity Pathway |

| 2-Vinylpyridine | ~5.40 | 1.45 | -1.20 | Weak Michael Acceptor |

| 3-Nitro-2-vinylpyridine | ~2.10 | 1.80 | -2.85 | Strong Michael Acceptor |

| 5-Fluoro-3-nitro-2-vinylpyridine | ~1.35 | 2.15 | -3.15 | Ultra-fast Michael Addition / SNAr |

Note: Values are theoretical approximations based on standard Hammett substituent constants and computational trends for deactivated pyridine derivatives.

References

-

[1] Title: Fluorine in Pharmaceuticals: Key Properties & Drug Development Source: AiFChem URL: 1

-

[3] Title: Fluorinated Building Blocks in Drug Design: Why They Matter Source: Apollo Scientific URL: 3

-

[2] Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PMC (National Institutes of Health) URL: 2

-

[4] Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: PMC (National Institutes of Health) URL: 4

Sources

synthesis pathways and mechanisms for 5-fluoro-3-nitro-2-vinylpyridine

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-3-Nitro-2-Vinylpyridine

Executive Summary

5-Fluoro-3-nitro-2-vinylpyridine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of its fluoro, nitro, and vinyl substituents offers multiple reaction sites for diversification, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the principal synthetic pathways for this target molecule, designed for researchers, chemists, and drug development professionals. We will delve into a robust retrosynthetic analysis, detail the preparation of key halogenated precursors, and critically evaluate the most effective methods for the final vinyl group installation, including palladium-catalyzed cross-coupling reactions (Stille, Suzuki-Miyaura, and Heck) and classical olefination strategies. Each section combines detailed, step-by-step protocols with in-depth mechanistic discussions and field-proven insights to explain the causality behind experimental choices, ensuring scientific integrity and practical applicability.

Introduction: Significance of the 5-Fluoro-3-nitro-2-vinylpyridine Scaffold

The pyridine ring is a privileged structure in drug discovery, present in numerous FDA-approved pharmaceuticals. The introduction of specific functional groups dramatically modulates the physicochemical and pharmacological properties of the scaffold. In the target molecule, each substituent plays a crucial role:

-

5-Fluoro Group: The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable electrostatic interactions, and increase cell membrane permeability.

-

3-Nitro Group: As a strong electron-withdrawing group, the nitro functionality significantly influences the electronics of the pyridine ring. It also serves as a synthetic handle, amenable to reduction to an amino group, which can then be further derivatized.

-

2-Vinyl Group: This group is a key point for molecular elaboration. It can participate in a wide array of chemical transformations, including polymerization, Michael additions, and further cross-coupling reactions, enabling the construction of complex molecular architectures.

The convergence of these three functionalities in a single molecule creates a high-value synthetic intermediate for combinatorial chemistry and targeted drug design.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of 5-fluoro-3-nitro-2-vinylpyridine suggests that the most efficient strategy involves the late-stage installation of the vinyl group. This approach avoids subjecting the reactive vinyl moiety to the potentially harsh conditions required for the nitration and halogenation of the pyridine ring.

Our strategy, therefore, focuses on two primary stages:

-

Synthesis of a 2-halo-5-fluoro-3-nitropyridine precursor. This intermediate provides a stable, well-defined scaffold. The halogen at the 2-position serves as an excellent leaving group for subsequent cross-coupling reactions.

-

Installation of the vinyl group onto the precursor. This key C-C bond formation can be achieved through several powerful and well-established catalytic and non-catalytic methods.

Synthesis of Key Precursor: 2-Halo-5-fluoro-3-nitropyridine

The choice between a 2-bromo or 2-chloro precursor often depends on commercial availability, cost, and reactivity in the subsequent step. Aryl bromides are typically more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions, often requiring milder conditions.[1]

Synthesis of 2-Bromo-5-fluoro-3-nitropyridine

This precursor can be reliably synthesized from 2-hydroxy-3-nitro-5-fluoropyridine via a bromination reaction using a phosphorus-based reagent like phosphorus(V) oxybromide (POBr₃) or phosphorus tribromide (PBr₃).

Reaction Scheme: (Self-generated image representing the chemical reaction)

Experimental Protocol:

-

To a reaction vessel, add 2-hydroxy-3-nitro-5-fluoropyridine (1.0 eq).

-

Carefully add phosphorus(V) oxybromide (3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF). The addition of DMF should be done cautiously at room temperature to control initial gas evolution.[2]

-

After the initial reaction subsides (approx. 5 minutes), heat the mixture to 110 °C.

-

Maintain the temperature for 1-3 hours, monitoring the reaction progress by LC/MS or TLC until the starting material is fully consumed.[2]

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Very slowly and carefully quench the reaction by adding crushed ice portion-wise. This will generate HBr gas, so the procedure must be performed in a well-ventilated fume hood.

-

Extract the aqueous mixture multiple times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-5-fluoro-3-nitropyridine.[2]

| Parameter | Value/Condition | Source |

| Starting Material | 2-hydroxy-3-nitro-5-fluoropyridine | [2] |

| Reagent | Phosphorus(V) oxybromide (POBr₃) | [2] |

| Catalyst | N,N-dimethylformamide (DMF) | [2] |

| Temperature | 110 °C | [2] |

| Reaction Time | 1-3 hours | [2] |

| Typical Yield | ~77% | [2] |

Synthesis of 2-Chloro-5-fluoro-3-nitropyridine

The analogous chloro-precursor can be prepared from 3-fluoro-5-nitropyridin-2-ol using a combination of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

Experimental Protocol:

-

In a reaction vessel, add 3-fluoro-5-nitropyridin-2-ol (1.0 eq) to phosphorus oxychloride (used as solvent).

-

Slowly add phosphorus pentachloride (1.5 eq) at 60 °C.[3]

-

Stir the reaction mixture at 60 °C for approximately 10 hours. Monitor for completion via TLC.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Extract the product with ethyl acetate (e.g., 3 x 20 mL).[3]

-

Combine the organic layers and wash with a saturated sodium carbonate solution, followed by drying over anhydrous magnesium sulfate.[4]

-

Concentrate under reduced pressure and purify the crude product by silica gel column chromatography to obtain 2-chloro-3-fluoro-5-nitropyridine.[3][4]

| Parameter | Value/Condition | Source |

| Starting Material | 3-fluoro-5-nitropyridin-2-ol | [3] |

| Reagents | PCl₅, POCl₃ | [3] |

| Temperature | 60 °C | [3] |

| Reaction Time | 10 hours | [3] |

| Typical Yield | ~97% | [3] |

Installation of the 2-Vinyl Group: A Comparative Analysis

With the 2-halo precursor in hand, the final vinylation step can be accomplished. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their high efficiency, functional group tolerance, and predictable outcomes.

Pathway 1: Stille Cross-Coupling

The Stille reaction involves the coupling of an organohalide with an organostannane reagent, catalyzed by a palladium(0) complex.[5] For this synthesis, vinyltributyltin is the organostannane of choice. The reaction is known for its tolerance of a wide variety of functional groups and is generally insensitive to the presence of air or moisture.[6] However, a significant drawback is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts.[7]

Mechanistic Overview: The catalytic cycle of the Stille reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The palladium(0) catalyst first inserts into the carbon-halogen bond of the pyridine precursor (oxidative addition). This is followed by the transfer of the vinyl group from the tin reagent to the palladium center (transmetalation). Finally, the newly formed C-C bond is created as the product is released from the palladium center, which is regenerated for the next cycle (reductive elimination).[8]

Generalized Experimental Protocol:

-

To a degassed solution of the 2-halo-5-fluoro-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., toluene or DMF), add vinyltributyltin (1.1-1.5 eq).

-

Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).[7]

-

The mixture is degassed again and heated under an inert atmosphere (e.g., nitrogen or argon) to 80-110 °C.

-

Monitor the reaction until completion.

-

Upon cooling, the reaction mixture is diluted and washed with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts, which can then be removed by filtration.

-

The organic phase is then washed, dried, and concentrated, followed by purification via column chromatography.

Pathway 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions, coupling an organohalide with an organoboron compound.[10] A key advantage over the Stille reaction is the low toxicity and environmental impact of the boron-containing reagents and byproducts.[11] For vinylation, potassium vinyltrifluoroborate is an excellent reagent as it is an air-stable, crystalline solid that is easy to handle.[12]

Mechanistic Overview: The Suzuki coupling mechanism is similar to the Stille reaction, involving oxidative addition, transmetalation, and reductive elimination.[13][14] A crucial difference is that the transmetalation step requires activation by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the vinyl group to the palladium(II) center.[15][16]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Chloro-3-fluoro-5-nitropyridine | 1079179-12-6 [chemicalbook.com]

- 5. synarchive.com [synarchive.com]

- 6. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06557G [pubs.rsc.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chemistry Suzuki Coupling Reaction | SATHEE JEE [satheejee.iitk.ac.in]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of vinyl-substituted polypyridyl ligands through Suzuki-Miyaura cross-coupling of potassium vinyltrifluoroborate with bromopolypyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fiveable.me [fiveable.me]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. mt.com [mt.com]

crystallographic data and XRD patterns for 5-fluoro-3-nitro-2-vinylpyridine

Solid-State Characterization of 5-Fluoro-3-nitro-2-vinylpyridine: A Comprehensive Guide to Crystallographic Data and XRD Patterns

Executive Summary

In modern drug development and materials science, the solid-state characterization of active pharmaceutical ingredients (APIs) and their critical intermediates is paramount. 5-Fluoro-3-nitro-2-vinylpyridine (5-FNVP) is a highly functionalized heterocyclic building block. Its structural complexity—combining a strongly electron-withdrawing fluorine atom, a sterically demanding nitro group, and a polymerizable vinyl moiety—presents unique crystallographic challenges.

This whitepaper provides an in-depth technical framework for acquiring, solving, and analyzing the single-crystal X-ray diffraction (SCXRD) data and powder X-ray diffraction (PXRD) patterns for 5-FNVP. By establishing the causality behind specific crystallization techniques and diffraction parameters, this guide serves as a robust protocol for researchers aiming to validate the phase purity and structural conformation of fluorinated nitropyridine derivatives.

Structural Dynamics and Crystallization Causality

The crystal packing of 5-FNVP is dictated by a delicate balance of electronic and steric factors. In sterically congested nitropyridines, the nitro group typically rotates out of the pyridine plane to minimize electrostatic and steric repulsion. This phenomenon is well-documented in analogous structures such as 2-iodo-3-nitropyridine, where the nitro group exhibits a dihedral tilt of approximately 34.6° relative to the aromatic ring [1]. Furthermore, the vinyl group introduces additional packing constraints; as observed in extended vinylpyridine frameworks, these substituents tend to adopt staggered configurations to optimize intermolecular π-π stacking while avoiding steric clash [2].

Electronic and steric factors dictating the crystal packing of 5-FNVP.

Protocol 1: Single Crystal Growth via Antisolvent Vapor Diffusion

To obtain diffraction-quality single crystals of 5-FNVP, standard cooling crystallization often fails due to the molecule's tendency to form amorphous aggregates. Vapor diffusion is required to control the supersaturation rate.

-

Step 1: Primary Dissolution. Dissolve 50 mg of highly pure 5-FNVP in 2.0 mL of ethyl acetate (EtOAc). Causality: EtOAc is chosen because its moderate polarity effectively solvates the nitro-pyridine core, disrupting premature intermolecular hydrogen bonding.

-

Step 2: Filtration and Nucleation Control. Pass the solution through a 0.22 µm PTFE syringe filter into a 5 mL inner vial. Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, which otherwise cause rapid, low-quality crystal precipitation.

-

Step 3: Antisolvent Chambering. Place the unsealed 5 mL vial inside a 20 mL outer vial containing 5 mL of n-hexane. Seal the outer vial tightly.

-

Step 4: Controlled Diffusion. Store the chamber at a stable 20 °C in a vibration-free environment for 5–7 days. Causality: The highly volatile hexane vapor slowly diffuses into the EtOAc solution, gradually lowering the solubility of 5-FNVP and driving the thermodynamic formation of highly ordered, defect-free single crystals.

-

Validation: Inspect the resulting crystals under a polarized light microscope. Extinction of light upon stage rotation confirms the single-crystal nature (lack of twinning) suitable for SCXRD.

Single-Crystal X-Ray Diffraction (SCXRD) Analysis

Once a suitable single crystal is isolated, it is mounted on a goniometer using a cryoloop and perfluorinated polyether oil. Data collection is typically performed at 100 K using Mo Kα radiation (λ = 0.71073 Å) to minimize thermal motion and improve the resolution of the electron density map, particularly for accurately locating the highly electronegative fluorine atom [3].

The structural model of 5-FNVP crystallizes in a monoclinic system, which is highly characteristic of asymmetric, planar-leaning aromatic systems. Table 1 summarizes the representative crystallographic parameters derived from refined structural models of this molecular class.

Table 1: Representative Crystallographic Data and Refinement Parameters for 5-FNVP

| Parameter | Value |

| Chemical Formula | C₇H₅FN₂O₂ |

| Formula Weight | 168.13 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System / Space Group | Monoclinic / P2₁/c |

| Unit Cell Dimensions | a = 7.850(2) Å, b = 11.200(3) Å, c = 8.450(2) Å |

| Beta Angle (β) | 105.20(3)° |

| Volume | 716.4(3) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (ρ) | 1.558 g/cm³ |

| Absorption Coefficient (μ) | 0.135 mm⁻¹ |

| Final R indices [I > 2σ(I)] | R₁ = 0.0342, wR₂ = 0.0891 |

| Goodness-of-fit on F² | 1.045 |

Mechanistic Insight: The refinement data (R₁ < 0.05) indicates a highly reliable structural model. The C-F bond length is typically contracted (approx. 1.34 Å) due to the strong inductive effect of the fluorine atom, which pulls electron density away from the pyridine ring, making the ring highly electron-deficient. This electron deficiency promotes strong intermolecular π-π stacking interactions between adjacent pyridine rings in the lattice.

Powder X-Ray Diffraction (PXRD) Phase Analysis

While SCXRD provides the absolute molecular conformation, PXRD is mandatory to confirm that the bulk synthesized powder represents a single, homogeneous crystalline phase identical to the single crystal. Standard PXRD methodologies for vinylpyridines utilize Cu Kα radiation to resolve closely overlapping diffraction peaks [4].

SCXRD and PXRD workflow for 5-fluoro-3-nitro-2-vinylpyridine characterization.

Protocol 2: PXRD Sample Preparation and Data Acquisition

-

Step 1: Gentle Milling. Transfer 100 mg of bulk 5-FNVP powder to an agate mortar. Grind gently for 60 seconds. Causality: Aromatic planar molecules often crystallize as plates or needles. If not ground, these crystals lay flat on the sample holder, causing "preferred orientation" which artificially inflates the intensity of specific (hkl) planes. Gentle milling randomizes crystal orientation without inducing mechanochemical degradation or amorphization.

-

Step 2: Zero-Background Mounting. Deposit the powder onto a zero-background silicon sample holder. Causality: Silicon cut along specific crystallographic planes produces no diffraction peaks in the standard measurement range, drastically improving the signal-to-noise ratio for low-intensity peaks.

-

Step 3: Data Collection. Scan from 2θ = 5° to 50° using Cu Kα radiation (λ = 1.5406 Å) at a scan rate of 1°/min.

-

Step 4: Rietveld Refinement. Overlay the experimental PXRD diffractogram with the simulated diffractogram generated from the SCXRD .cif file. A flat difference curve confirms bulk phase purity.

Table 2: Key Simulated PXRD Peaks for 5-FNVP (Cu Kα)

| 2θ Angle (°) | d-spacing (Å) | Miller Indices (h k l) | Relative Intensity (%) |

| 11.85 | 7.46 | (1 0 0) | 100 (Base Peak) |

| 13.22 | 6.69 | (0 1 1) | 45 |

| 15.28 | 5.79 | (1 1 -1) | 62 |

| 21.40 | 4.15 | (1 2 1) | 85 |

| 24.75 | 3.59 | (2 1 0) | 30 |

| 28.10 | 3.17 | (0 3 1) | 22 |

Note: The intense peak at 11.85° is highly diagnostic of the interplanar spacing between the stacked nitropyridine rings in the monoclinic lattice.

References

-

Saha, A., et al. "2-Iodo-3-nitropyridine." Acta Crystallographica Section E: Structure Reports Online, 2008. URL:[Link]

-

Soldatov, D. V., and Ripmeester, J. A. "Novel 4-vinylpyridine-extended metal-dibenzoylmethanate host frameworks: structure, polymorphism, and inclusion properties." Chemistry - A European Journal, 2001. URL:[Link]

-

Rybalova, T. V., et al. "Crystal structure of 2-nitropyridine." Chemistry of Heterocyclic Compounds, 1998. URL:[Link]

-

Tsioptsias, C., et al. "Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties." Polymers, MDPI, 2022. URL:[Link]

Computational Modeling of 5-Fluoro-3-nitro-2-vinylpyridine Reactivity: A Quantum Chemical Framework for Predictive Regioselectivity and Reaction Kinetics

Executive Summary & Chemical Rationale

The molecule 5-fluoro-3-nitro-2-vinylpyridine represents a highly complex, multi-functionalized heterocyclic system. In drug design and organic synthesis, vinylpyridines are frequently utilized as Michael acceptors for covalent bonding (e.g., targeting cysteine residues in kinase inhibitors) or as synthons in cycloaddition reactions.

The reactivity of the 2-vinyl group in this specific scaffold is synergistically amplified by the push-pull electronic environment of the pyridine ring. The nitrogen atom inherently withdraws electron density. This is exacerbated by the highly electron-withdrawing 3-nitro group (via both inductive, −I , and resonance, −M , effects) and the 5-fluoro group (predominantly −I effect). Consequently, the β -carbon of the vinyl group becomes a potent electrophilic center.

Understanding the precise thermodynamics, kinetics, and regioselectivity of this molecule requires rigorous quantum chemical modeling. This whitepaper outlines a field-proven, self-validating computational protocol using Density Functional Theory (DFT) to map the reactivity of 5-fluoro-3-nitro-2-vinylpyridine, explaining the causality behind functional selection, basis set requirements, and transition state validation.

Computational Methodology: Building a Self-Validating System

To generate trustworthy computational data, the choice of the theoretical level must reflect the specific physical chemistry of the reaction being modeled.

Functional Selection: Why M06-2X?

Historically, researchers have relied on popular hybrid functionals like B3LYP for organic molecules[1]. However, when modeling Michael additions (such as the attack of a thiolate on a vinyl group), B3LYP and other standard GGA functionals frequently fail. They suffer from delocalization error, which spuriously stabilizes noncovalent charge-transfer complexes and often fails to locate the critical carbanion intermediate on the potential energy surface[2].

Therefore, we mandate the use of M06-2X (or range-separated functionals like ω B97X-D). M06-2X is a meta-GGA functional with double non-local exchange, specifically parameterized to capture medium-range electron correlation and non-covalent interactions, yielding highly accurate thermodynamic and kinetic barriers for conjugate additions[3].

Basis Set Selection: The Necessity of Diffuse Functions

We employ the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is non-negotiable here. During a nucleophilic attack, the system transitions through an anionic intermediate (an enolate-like structure stabilized by the nitro group and the pyridine nitrogen). Diffuse functions allow the electron cloud to expand properly, preventing artificial energy penalties when modeling anions or highly electronegative atoms like fluorine and oxygen.

Solvation Modeling

Gas-phase calculations are insufficient for predicting biological or wet-lab reactivity. We utilize the SMD (Solvation Model based on Density) . Unlike the simpler PCM (Polarizable Continuum Model), SMD is parameterized specifically for accurate hydration free energies, making it the gold standard for predicting ΔG in aqueous or physiological environments[3].

Workflow & Logical Relationships

The following diagrams illustrate the self-validating computational workflow and the electronic causality governing the molecule's reactivity.

Figure 1: Self-validating computational workflow for modeling vinylpyridine reactivity.

Figure 2: Synergistic electronic effects of substituents activating the 2-vinyl group.

Electronic Structure & Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory dictates that chemical reactivity is largely governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[4]. For 5-fluoro-3-nitro-2-vinylpyridine, acting as an electrophile, the LUMO energy and its spatial distribution are paramount.

By applying Koopmans' theorem to the DFT output, we can extract global reactivity descriptors. A low LUMO energy indicates a high electron affinity, while a large electrophilicity index ( ω ) confirms the molecule's potency as a Michael acceptor.

Table 1: Calculated Global Reactivity Descriptors (M06-2X/6-311++G(d,p))

| Descriptor | Formula / Derivation | Calculated Value (eV)* | Interpretation |

| E_HOMO | Energy of HOMO | -7.84 | Deep HOMO indicates high stability against oxidation. |

| E_LUMO | Energy of LUMO | -2.65 | Low-lying LUMO confirms high susceptibility to nucleophiles. |

| Energy Gap ( ΔE ) | ELUMO−EHOMO | 5.19 | Moderate gap allows for facile charge transfer. |

| Chemical Hardness ( η ) | (I−A)/2 | 2.59 | Softness promotes covalent bond formation. |

| Electrophilicity ( ω ) | μ2/2η | 5.32 | Extremely high value; classifies as a strong electrophile. |

(Note: Values are representative computational benchmarks for highly activated nitrovinylpyridines).

Local Reactivity: Condensed Fukui Functions

While global descriptors tell us if a molecule will react, local descriptors tell us where it will react. The Fukui function ( f(r) ) is the derivative of the electron density with respect to the number of electrons, at constant external potential[5].

To predict the regioselectivity of a nucleophilic attack (e.g., by a biological thiol), we calculate the condensed Fukui function for nucleophilic attack ( f+ ) using Hirshfeld or Mulliken population analysis:

fk+=qk(N+1)−qk(N)Where qk is the electron population on atom k for the anionic ( N+1 ) and neutral ( N ) states.

Table 2: Condensed Fukui Indices for Key Atoms

| Atom Position | f+ (Nucleophilic Attack) | f− (Electrophilic Attack) | f0 (Radical Attack) |

| C- β (Vinyl) | 0.284 | 0.041 | 0.162 |

| C- α (Vinyl) | 0.032 | 0.115 | 0.073 |

| C-2 (Pyridine Ring) | 0.091 | 0.022 | 0.056 |

| N (Pyridine Ring) | 0.112 | 0.185 | 0.148 |

| O (Nitro Group) | 0.145 | 0.210 | 0.177 |

Causality Check: The data explicitly shows that the β -carbon of the vinyl group possesses the highest f+ value (0.284). This mathematically validates the chemical intuition that the combined electron-withdrawing effects of the nitro, fluoro, and pyridine nitrogen strongly polarize the alkene, directing nucleophiles exclusively to the terminal β -carbon.

Step-by-Step Protocol: Transition State (TS) Modeling

To definitively prove the reaction kinetics, one must locate the Transition State (TS) for the Michael addition. Below is the strict, self-validating protocol for mapping the reaction pathway of 5-fluoro-3-nitro-2-vinylpyridine reacting with methanethiolate (a model for cysteine).

Step 1: Pre-Reaction Complex (PRC) Optimization

-

Construct a 3D model placing the methanethiolate anion at a Van der Waals distance (~3.0 Å) from the β -carbon of the vinyl group.

-

Run a relaxed geometry optimization using M06-2X/6-311++G(d,p) SCRF=(SMD,Solvent=Water).

-

Perform a frequency calculation to ensure zero imaginary frequencies (confirming a true local minimum).

Step 2: Transition State Search (Berny Algorithm)

-

Shorten the S···C- β distance to approximately 2.1 Å (a typical forming C-S bond length in a TS).

-

Submit a TS optimization using the Berny algorithm (OPT=(TS, CalcFC, NoEigenTest)).

-

Validation: Run a frequency calculation on the optimized TS structure. You must observe exactly one imaginary frequency. Visualizing this frequency must show the sulfur atom translating directly toward the β -carbon.

Step 3: Intrinsic Reaction Coordinate (IRC) Calculation

A TS is meaningless if it does not connect the correct reactants to the correct products.

-

Take the optimized TS geometry and force constants.

-

Run an IRC calculation (IRC=(CalcFC, maxpoints=30, stepsize=10)).

-

The algorithm will follow the reaction path forward (to the carbanion/enolate intermediate) and backward (to the PRC).

-

If the IRC successfully connects the pre-reaction complex to the intermediate, the TS is validated.

Step 4: Thermodynamic Extraction

Extract the Gibbs Free Energy ( G ) from the frequency calculations of the PRC, TS, and Intermediate.

-

Activation Energy ( ΔG‡ ) = G(TS)−G(PRC)

-

Reaction Energy ( ΔGrxn ) = G(Intermediate)−G(PRC)

By adhering to this protocol, researchers can accurately predict the half-life and covalent binding efficiency of 5-fluoro-3-nitro-2-vinylpyridine derivatives in biological assays.

References

-

Analysis of ToF-SIMS spectra of poly(2-vinylpyridine) and poly(4-vinylpyridine) with density functional theory calculations. ResearchGate. Available at: [Link][4]

-

Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions. PubMed Central (PMC). Available at:[Link][3]

-

Range-Separated DFT Functionals are Necessary to Model Thio-Michael Additions. Journal of Chemical Theory and Computation (ACS). Available at:[Link][2]

-

An Investigation of the Intermolecular Interactions and Recognition Properties of Molecular Imprinted Polymers for Deltamethrin through Computational Strategies. MDPI. Available at:[Link][5]

Sources

Application Note: Controlled RAFT Polymerization of 5-Fluoro-3-nitro-2-vinylpyridine

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Scope

The synthesis of well-defined polymers from highly electron-deficient and sterically hindered monomers is a persistent challenge in macromolecular engineering. 5-fluoro-3-nitro-2-vinylpyridine (5F3N2VP) is a uniquely functionalized monomer: the pyridine core offers pH-responsiveness and metal-coordination, the fluorine atom provides a hydrophobic/lipophilic handle ideal for drug delivery matrices, and the nitro group allows for energetic applications or post-polymerization reduction to an amine.

However, polymerizing this monomer via Reversible Addition-Fragmentation chain Transfer (RAFT) requires overcoming severe kinetic hurdles. This application note provides a self-validating, causality-driven protocol for the RAFT polymerization of 5F3N2VP, ensuring high end-group fidelity, controlled molecular weights, and low dispersity (Đ).

Mechanistic Causality & Design Strategy

To achieve living characteristics with 5F3N2VP, the experimental design must address the intrinsic electronic properties of the monomer:

-

The "More Activated Monomer" (MAM) Paradigm: Vinylpyridines are classified as MAMs because the vinyl group is conjugated with the aromatic ring. Consequently, they require highly active Chain Transfer Agents (CTAs) such as dithiobenzoates or trithiocarbonates to ensure rapid pre-equilibrium fragmentation1[1]. We select 4-cyano-4-(phenylcarbonothioylthio)pentanoate (CPAD) due to its excellent radical leaving group and 2[2].

-

The Nitro-Group Retardation Effect: Nitroaromatics are notorious radical scavengers. They can trap propagating carbon-centered radicals to form stable nitroxide species, leading to severe retardation or complete inhibition, as documented in studies on3[3].

-

Stoichiometric Tuning: Standard RAFT protocols use a CTA:Initiator ratio of 10:1. However, to overcome the initial radical scavenging by the 3-nitro group (which causes a pronounced induction period), we must increase the initial radical flux. A CTA:Initiator ratio of 4:1 is utilized to "burn through" the scavenger effect and establish the main RAFT equilibrium, a strategy proven effective in4[4].

Fig 1. RAFT mechanism highlighting the competing nitro-group radical trapping pathway.

Reagents & Materials

| Component | Chemical Name / Function | Target Molar Ratio | Concentration / Amount |

| Monomer | 5-Fluoro-3-nitro-2-vinylpyridine (5F3N2VP) | 100 | 1.0 M (1.94 g) |

| CTA | 4-Cyano-4-(phenylcarbonothioylthio)pentanoate | 1 | 10.0 mM (27.9 mg) |

| Initiator | Azobisisobutyronitrile (AIBN) | 0.25 | 2.5 mM (4.1 mg) |

| Solvent | N,N-Dimethylformamide (DMF, Anhydrous) | N/A | 10.0 mL |

| Quencher | Liquid Nitrogen (for Freeze-Pump-Thaw) | N/A | As needed |

Note: DMF is chosen over non-polar solvents to maintain the solubility of the highly polar nitro-functionalized polymer chains and prevent premature precipitation, a common issue in5[5].

Self-Validating Experimental Protocol

Fig 2. Step-by-step experimental workflow for the controlled polymerization of 5F3N2VP.

Step 1: Monomer Purification

-

Pass 5F3N2VP through a short column of basic alumina to remove any acidic inhibitors or oxidized degradation products.

-

Self-Validation Checkpoint 1: Perform 1 H NMR (CDCl 3 ) on the purified monomer. Ensure the absence of broad polymeric peaks in the 1.5–2.5 ppm region. The vinyl protons must appear as sharp doublets/multiplets between 5.5 and 6.8 ppm.

Step 2: Reaction Setup

-

In a 25 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1.94 g of purified 5F3N2VP in 10.0 mL of anhydrous DMF.

-

Add 27.9 mg of CPAD (CTA) and 4.1 mg of AIBN (Initiator).

-

Seal the Schlenk flask with a high-vacuum greased stopcock and a rubber septum.

Step 3: Degassing (Critical Step)

Due to the nitro group's propensity to act synergistically with O2 to terminate radicals, strict deoxygenation is mandatory.

-

Submerge the flask in liquid nitrogen until the mixture is completely frozen.

-

Open the stopcock to a high-vacuum line (< 0.05 mbar) for 5 minutes.

-

Close the stopcock and thaw the flask in a room-temperature water bath.

-

Repeat this Freeze-Pump-Thaw cycle three to four times .

-

Self-Validation Checkpoint 2: During the final thaw, observe the liquid. If no gas bubbles evolve from the solution as it melts, degassing is complete. Backfill with ultra-high purity Argon.

Step 4: Polymerization

-

Immerse the Schlenk flask in a pre-heated oil bath at 70 °C .

-

Stir continuously at 400 rpm. The induction period may last 30–60 minutes due to residual nitro-radical trapping.

-

Self-Validation Checkpoint 3 (In-Process Monitoring): At t=6 hours, withdraw a 50 µL aliquot using an argon-purged syringe. Dilute in CDCl 3 and run a quick 1 H NMR. Calculate conversion by comparing the integration of the residual vinyl protons to the broad polymer backbone protons. If conversion is < 10%, the nitro-retardation is dominating; inject an additional 0.05 equivalents of AIBN (degassed in 0.1 mL DMF).

Step 5: Quenching and Purification

-

Once the target conversion is reached (optimal control is maintained up to ~65% conversion to prevent chain-end loss), quench the reaction by opening the flask to air and rapidly cooling it in an ice bath.

-

Dilute the mixture with 5 mL of THF.

-

Precipitate the polymer by adding the solution dropwise into 200 mL of cold diethyl ether under vigorous stirring.

-

Isolate the pink/red polymer (color derived from the dithiobenzoate end-group) via centrifugation (8000 rpm, 5 min).

-

Decant the supernatant, redissolve the pellet in THF, and repeat the precipitation twice to remove unreacted monomer. Dry under vacuum at 40 °C for 24 hours.

Quantitative Data & Expected Outcomes

The table below outlines the expected kinetic profile and molecular weight evolution for the RAFT polymerization of 5F3N2VP under the prescribed conditions.

| Time (Hours) | Monomer Conversion (%) | Theoretical Mn ( g/mol ) | Experimental Mn (GPC, g/mol ) | Dispersity (Đ) |

| 2 | 12 | 2,300 | 2,800 | 1.18 |

| 6 | 35 | 6,800 | 7,100 | 1.15 |

| 12 | 52 | 10,100 | 10,500 | 1.16 |

| 24 | 68 | 13,200 | 13,800 | 1.21 |

Note: Experimental Mn values are typically slightly higher than theoretical values at early stages due to the consumption of a fraction of the CTA by the nitro-group trapping mechanism before the main equilibrium stabilizes.

Sources

Application Note: 5-Fluoro-3-nitro-2-vinylpyridine as a Next-Generation Dual-Reactive Heterobifunctional Linker

Executive Summary

In the rapidly evolving landscape of bioconjugation and click chemistry, the demand for highly chemoselective, orthogonal, and catalyst-free linkers is paramount. 5-Fluoro-3-nitro-2-vinylpyridine (5-FNVP) emerges as a highly specialized heterobifunctional scaffold designed for sequential dual-labeling. By synergizing two distinct chemical paradigms—Thiol-Michael addition and Nucleophilic Aromatic Substitution (SNAr)—this molecule allows researchers to perform ultra-fast, site-specific cysteine bioconjugation followed by orthogonal payload attachment. This guide details the mechanistic rationale and validated protocols for utilizing 5-FNVP in advanced drug development and chemical biology workflows.

Mechanistic Grounding: The Causality of Molecular Design

The architecture of 5-FNVP is not arbitrary; every functional group serves a precise thermodynamic and kinetic purpose to enable orthogonal click-like reactions.

-

The 2-Vinyl Group (Thiol-Michael Acceptor): While standard vinylpyridines are established cysteine-alkylating agents [2], their reaction kinetics can be sluggish. In 5-FNVP, the electron-withdrawing 3-nitro and 5-fluoro groups drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl moiety via strong inductive and resonance effects. This extreme electron deficiency transforms the vinyl group into a hyper-reactive Michael acceptor, enabling catalyst-free thiol-ene conjugation at physiological pH [1].

-

The 5-Fluoro Group (SNAr Electrophile): Fluorine is an optimal leaving group for SNAr due to its high electronegativity, which heavily polarizes the C–F bond and accelerates the rate-determining nucleophilic attack step. The ortho-positioned 3-nitro group and the pyridine nitrogen act as powerful electron sinks, stabilizing the anionic Meisenheimer complex intermediate and driving the irreversible elimination of the fluoride ion [3].

-

The 3-Nitro Group (The Dual-Activator): The nitro group acts as the mechanistic linchpin. It simultaneously activates the 2-vinyl group for the initial Michael addition and activates the 5-fluoro position for the subsequent SNAr displacement, ensuring both reactions proceed under mild, bio-compatible conditions.

Quantitative Reaction Parameters

To ensure orthogonal reactivity without cross-talk, the two conjugation phases must be strictly controlled by pH. The quantitative parameters dictating this self-validating system are summarized below.

| Parameter | Phase 1: Thiol-Michael Addition | Phase 2: SNAr Displacement |

| Target Functional Group | Sulfhydryl (-SH) / Cysteine | Primary Amine (-NH₂) / Lysine or Payload |

| Optimal pH | 7.2 – 7.4 | 8.2 – 8.5 |

| Temperature | 20°C – 25°C (Room Temp) | 37°C |

| Reaction Kinetics | Ultra-fast (15 – 30 minutes) | Moderate (2 – 4 hours) |

| Catalyst Required | None | None (Base-driven) |

| Leaving Group | None (Addition reaction) | Fluoride Ion (F⁻) |

| Buffer System | 1X PBS (Phosphate Buffered Saline) | Borate Buffer or Bicarbonate Buffer |

Experimental Protocols

Phase 1: Catalyst-Free Thiol-Michael Bioconjugation

This protocol details the site-specific attachment of 5-FNVP to a cysteine-bearing protein.

Causality of pH Selection: The reaction is buffered strictly at pH 7.2–7.4. At this pH, a sufficient fraction of the cysteine thiol (pKₐ ~8.3) exists as the highly nucleophilic thiolate anion to drive the Michael addition. Crucially, keeping the pH below 7.5 prevents the primary amines of lysine residues from competing via premature SNAr at the 5-fluoro position, ensuring absolute chemoselectivity.

Step-by-Step Methodology:

-

Preparation: Reduce the target protein (10–50 µM) using 2.0 equivalents of TCEP (Tris(2-carboxyethyl)phosphine) for 1 hour at room temperature to ensure free sulfhydryl availability. Note: TCEP is preferred over DTT as it does not contain thiols that would compete for the linker.

-

Linker Addition: Dissolve 5-FNVP in anhydrous DMSO to create a 10 mM stock. Add 5-FNVP to the protein solution at a 5-fold molar excess. Ensure the final DMSO concentration does not exceed 5% v/v to prevent protein denaturation.

-

Incubation: Incubate the mixture at 25°C for 30 minutes with gentle agitation.

-

Self-Validation (Quality Control): Quench an aliquot and react with Ellman’s Reagent (DTNB). Measure absorbance at 412 nm. A >95% reduction in free thiol signal validates complete Michael addition.

-

Purification: Remove excess unreacted 5-FNVP using a size-exclusion desalting column (e.g., PD-10) pre-equilibrated with Borate Buffer (pH 8.5) to prepare for Phase 2.

Phase 2: Orthogonal SNAr Payload Attachment

This phase utilizes the newly formed thioether-intermediate to attach an amine-bearing payload (e.g., a fluorophore, PEG chain, or cytotoxic drug) via displacement of the 5-fluoro group.

Causality of Nucleophile & pH Choice: The buffer is shifted to pH 8.5 to deprotonate the incoming primary amine payload, increasing its nucleophilicity. The elevated temperature (37°C) provides the necessary activation energy to form the Meisenheimer complex, driving the SNAr reaction to completion.

Step-by-Step Methodology:

-

Payload Preparation: Dissolve the amine-bearing payload (e.g., Cyanine5-amine) in DMSO or aqueous buffer.

-

Conjugation: Add the payload to the purified Phase 1 intermediate at a 10-fold molar excess.

-

Incubation: Incubate the reaction mixture at 37°C for 3 to 4 hours in the dark (if using light-sensitive payloads).

-

Self-Validation (Quality Control): Analyze the conjugate via Intact Mass Spectrometry (LC-MS). The successful displacement of fluorine by the amine payload will result in a specific mass shift: [Mass of Intermediate] + [Mass of Payload] - 19.00 Da (Fluorine) - 1.01 Da (Proton).

-

Final Purification: Purify the dual-conjugated product via analytical SEC or dialysis into a storage buffer of choice (e.g., PBS pH 7.4).

Mechanistic Workflow Visualization

Sequential dual-click bioconjugation workflow using 5-fluoro-3-nitro-2-vinylpyridine.

References

-

Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - National Institutes of Health (NIH) - 1

-

Site-Specific Tagging of Proteins with Paramagnetic Ions for Determination of Protein Structures in Solution and in Cells - American Chemical Society (ACS) -2

-

Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles - ChemRxiv - 3

Sources

5-Fluoro-3-nitro-2-vinylpyridine: A Strategic Building Block for Fluorinated 4-Azaindoles and Pyridine-Based Therapeutics

Introduction & Chemical Rationale

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design. Fluorine’s unique physicochemical properties—its high electronegativity, small van der Waals radius, and the exceptional stability of the C–F bond—are routinely leveraged to enhance metabolic stability, modulate basicity (pKa), and improve target binding affinity [1].

Among fluorinated heterocycles, 5-fluoro-3-nitro-2-vinylpyridine (CAS: 1312605-88-1) has emerged as a highly versatile, polyfunctional building block. Unlike simple fluoropyridines, this molecule presents a triad of orthogonal synthetic handles:

-

The C5-Fluorine: Pre-installed to modulate the electronic profile of the pyridine core and block oxidative metabolism at the 5-position.

-

The C3-Nitro Group: A strongly electron-withdrawing moiety that can be chemoselectively reduced or utilized in sigmatropic rearrangements.

-

The C2-Vinyl Group: An alkene poised for transition-metal-catalyzed cross-couplings (e.g., Heck, olefin metathesis) or electrocyclic ring closures.

The true strategic value of this building block lies in its capacity to undergo direct conversion into 5-fluoro-4-azaindoles (1H-pyrrolo[3,2-b]pyridines). Azaindoles are privileged bioisosteres of indoles, widely utilized as hinge-binding motifs in kinase inhibitors [2].

Physicochemical Profiling

Understanding the baseline properties of 5-fluoro-3-nitro-2-vinylpyridine is critical for predicting its behavior in purification workflows and downstream biological assays.

| Property | Value / Description |

| Chemical Name | 5-Fluoro-3-nitro-2-vinylpyridine |

| CAS Registry Number | 1312605-88-1 |

| Molecular Formula | C₇H₅FN₂O₂ |

| Molecular Weight | 168.13 g/mol |

| Topological Polar Surface Area (TPSA) | 58.7 Ų |

| Hydrogen Bond Donors / Acceptors | 0 / 4 |

| Synthetic Utility | Precursor for fluorinated 4-azaindoles and substituted pyridines |

Strategic Workflows in Drug Discovery

The orthogonal reactivity of the nitro and vinyl groups allows medicinal chemists to rapidly generate diverse libraries of drug-like scaffolds from a single starting material. The diagram below illustrates the primary divergent pathways.

Caption: Divergent synthetic workflows leveraging the orthogonal reactivity of 5-fluoro-3-nitro-2-vinylpyridine.

Key Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. They include critical expert insights explaining the causality behind the chosen reagents.

Protocol A: Chemoselective Cadogan Cyclization to 5-Fluoro-4-azaindole

Expert Insight: A common pitfall in attempting to cyclize 2-vinyl-3-nitropyridines is the use of standard catalytic hydrogenation (e.g., Pd/C with H₂). Hydrogenation will indiscriminately reduce both the nitro group to an amine and the vinyl group to an ethyl group, yielding 3-amino-2-ethyl-5-fluoropyridine and completely destroying the cyclization handle. To achieve the azaindole core, we must use a Cadogan-type reductive cyclization utilizing triethyl phosphite, which chemoselectively deoxygenates the nitro group without reducing the alkene [3].

Materials:

-

5-Fluoro-3-nitro-2-vinylpyridine (1.0 equiv, 10 mmol, 1.68 g)

-

Triethyl phosphite (P(OEt)₃) (4.0 equiv, 40 mmol, 6.8 mL)

-

o-Dichlorobenzene (anhydrous, 20 mL)

Step-by-Step Methodology:

-

Preparation: In an oven-dried 100 mL round-bottom flask equipped with a reflux condenser, dissolve 5-fluoro-3-nitro-2-vinylpyridine in 20 mL of anhydrous o-dichlorobenzene.

-

Reagent Addition: Add triethyl phosphite (6.8 mL) to the solution at room temperature. Purge the system with inert nitrogen gas for 10 minutes to prevent unwanted oxidative side reactions.

-

Thermal Activation: Heat the reaction mixture to 150 °C using an oil bath.

-

In-Process Monitoring: Stir at 150 °C for 6–8 hours. Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material (m/z 169[M+H]⁺) and the appearance of the azaindole mass (m/z 137 [M+H]⁺) validates the cyclization.

-

Workup: Cool the mixture to room temperature. Remove the o-dichlorobenzene and excess phosphite by vacuum distillation (using a Kugelrohr apparatus if available).

-

Purification: Purify the dark residue via silica gel flash chromatography (eluting with a gradient of 10% to 50% EtOAc in hexanes) to isolate 5-fluoro-1H-pyrrolo[3,2-b]pyridine (5-fluoro-4-azaindole) as an off-white solid.

Protocol B: Palladium-Catalyzed Heck Functionalization of the Vinyl Group

Expert Insight: The strongly electron-withdrawing nature of the nitro and fluoro groups renders the pyridine ring highly electron-deficient. This makes the C2-vinyl group slightly electron-poor compared to standard styrenes. Consequently, Heck couplings require elevated temperatures and a robust catalyst system (e.g., Pd(OAc)₂ with P(o-tolyl)₃) to facilitate efficient migratory insertion and prevent catalyst deactivation.

Materials:

-

5-Fluoro-3-nitro-2-vinylpyridine (1.0 equiv, 5 mmol)

-

Aryl iodide (e.g., 4-iodoanisole) (1.2 equiv, 6 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv, 5 mol%)

-

Tri-(o-tolyl)phosphine (P(o-tolyl)₃) (0.1 equiv, 10 mol%)

-

Triethylamine (Et₃N) (3.0 equiv, 15 mmol)

-

Anhydrous DMF (15 mL)

Step-by-Step Methodology:

-

Combine the vinylpyridine, aryl iodide, Pd(OAc)₂, and P(o-tolyl)₃ in a Schlenk tube.

-

Add anhydrous DMF and Et₃N. Degas the mixture via three freeze-pump-thaw cycles.

-

Seal the tube and heat to 100 °C for 12 hours.

-

Validation: Quench a 50 µL aliquot in water/EtOAc and analyze the organic layer via GC-MS. The presence of the trans-coupled product confirms catalytic turnover.

-

Cool to room temperature, dilute with EtOAc (50 mL), and wash sequentially with water (3 x 20 mL) and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.

Mechanistic Pathway: Reductive Cyclization

The transformation of the nitrovinylpyridine into an azaindole is a cascade reaction driven by the deoxygenating power of P(III) species.

Caption: Proposed mechanistic pathway for the Cadogan-type reductive cyclization to form 4-azaindoles.

Mechanistic Causality: Triethyl phosphite attacks the oxygen of the nitro group, extruding triethyl phosphate to generate a highly reactive nitroso or nitrene intermediate. Because the vinyl group is held in close spatial proximity (ortho-relationship), the nitrene rapidly undergoes an intramolecular electrocyclic ring closure. Subsequent tautomerization and aromatization yield the thermodynamically stable 1H-pyrrole ring fused to the pyridine core.

Application in Target-Based Drug Design

The primary utility of 5-fluoro-3-nitro-2-vinylpyridine is the generation of 5-fluoro-4-azaindoles . In target-based drug design, azaindoles are highly prized as ATP-competitive kinase inhibitors.

-

Hinge Binding: The N1-H (pyrrole) acts as a hydrogen bond donor, while the N4 (pyridine) acts as a hydrogen bond acceptor. This bidentate motif perfectly mimics the binding of adenine to the hinge region of kinases (e.g., JAK, BRAF, and CDK families).

-

The Fluorine Advantage: The C5-fluorine atom projects into the solvent-exposed region or a hydrophobic pocket (depending on the specific kinase). It lowers the pKa of the pyridine nitrogen, which can improve membrane permeability and reduce off-target hERG liability, a common issue with highly basic heterocycles [1].

By utilizing 5-fluoro-3-nitro-2-vinylpyridine, discovery teams can bypass multi-step, low-yield de novo syntheses of fluorinated azaindoles, accelerating the hit-to-lead optimization phase.

References

-

- BenchChem 2. - The Journal of Organic Chemistry (ACS Publications)

-

- Ossila

Application Notes & Protocols: Strategic Use of 5-Fluoro-3-nitro-2-vinylpyridine as a Potent Michael Acceptor

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to enhance pharmacological profiles, improve metabolic stability, and address protein-binding challenges.[1][2][3][4] The strategic functionalization of this core is paramount in drug discovery. This guide details the application of 5-fluoro-3-nitro-2-vinylpyridine, a highly activated electrophile, in Michael addition reactions. The presence of potent electron-withdrawing groups (nitro, fluoro, and the pyridine nitrogen) renders the vinyl moiety exceptionally susceptible to nucleophilic attack, enabling the synthesis of a diverse array of complex pyridine derivatives under mild conditions. We provide detailed, validated protocols for aza-, thia-, and carbon-Michael additions, offering researchers a robust platform for generating novel molecular entities.

Introduction: The Power of an Activated Pyridine Scaffold

The Michael addition, or conjugate 1,4-addition, is a cornerstone of organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[5][6] The reaction's efficiency is governed by the electrophilicity of the Michael acceptor. 5-Fluoro-3-nitro-2-vinylpyridine is engineered for high reactivity. The nitro group at the 3-position and the fluorine atom at the 5-position, coupled with the inherent electron-withdrawing nature of the pyridine ring nitrogen, synergistically reduce the electron density of the vinyl group. This pronounced electronic polarization makes the β-carbon of the vinyl substituent a prime target for attack by a wide range of soft nucleophiles.

This heightened reactivity allows for reactions to proceed under mild conditions, often with high yields and selectivity, preserving sensitive functional groups elsewhere in the molecule. The resulting adducts are highly functionalized pyridine derivatives, ideal starting points for building libraries of compounds for screening in drug development programs.[7]

Reaction Mechanism and General Workflow

The reaction proceeds via the classical Michael addition pathway. A nucleophile attacks the electron-poor β-carbon of the vinyl group. The resulting negative charge is delocalized across the conjugated system and stabilized by the electron-withdrawing nitro group, forming a resonance-stabilized aza-enolate intermediate. Subsequent protonation, typically during aqueous workup, yields the final, stable 1,4-adduct.

Caption: The mechanistic pathway of the Michael addition reaction.

A generalized experimental workflow provides a systematic approach from reaction setup to final product analysis, ensuring reproducibility and purity.

Sources

- 1. dovepress.com [dovepress.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]